5-(Tert-butylsulfanyl)pyridine-2-carbonitrile
Description
5-(Tert-butylsulfanyl)pyridine-2-carbonitrile is a pyridine derivative featuring a tert-butylsulfanyl (-S-C(CH₃)₃) substituent at the 5-position and a cyano (-CN) group at the 2-position. The tert-butylsulfanyl group contributes steric bulk and moderate electron-donating properties via sulfur’s lone pairs, while the cyano group enhances electrophilicity at the pyridine core. Such derivatives are often intermediates in pharmaceuticals, agrochemicals, and materials science due to their tunable reactivity and stability .
Properties
IUPAC Name |
5-tert-butylsulfanylpyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S/c1-10(2,3)13-9-5-4-8(6-11)12-7-9/h4-5,7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVIYTFVFXCIHMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=CN=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701219497 | |
| Record name | 2-Pyridinecarbonitrile, 5-[(1,1-dimethylethyl)thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701219497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423031-55-3 | |
| Record name | 2-Pyridinecarbonitrile, 5-[(1,1-dimethylethyl)thio]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423031-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinecarbonitrile, 5-[(1,1-dimethylethyl)thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701219497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tert-butylsulfanyl)pyridine-2-carbonitrile typically involves the introduction of the tert-butylsulfanyl group to a pyridine ring followed by the addition of a cyano group. One common method involves the reaction of 5-bromo-2-cyanopyridine with tert-butylthiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
5-(Tert-butylsulfanyl)pyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemical Properties and Structure
5-(Tert-butylsulfanyl)pyridine-2-carbonitrile features a pyridine ring substituted with a tert-butylsulfanyl group and a cyano group. Its molecular formula is with a molecular weight of approximately 192.28 g/mol. The unique structure contributes to its reactivity and biological activities.
Chemistry
The compound serves as a building block in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including:
- Oxidation : The tert-butylsulfanyl group can be oxidized to sulfoxides or sulfones.
- Reduction : The cyano group can be reduced to form primary amines.
- Substitution : Nucleophilic substitution reactions can occur at the pyridine ring.
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Formation of sulfoxides or sulfones | Hydrogen peroxide, m-chloroperbenzoic acid |
| Reduction | Formation of primary amines | Lithium aluminum hydride, catalytic hydrogenation |
| Substitution | Formation of substituted pyridine derivatives | Amines or thiols with sodium hydride |
Biology
Research indicates that this compound exhibits various biological activities :
- Antimicrobial Properties : The compound has shown efficacy against several bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 50 |
- Anticancer Activity : Studies have demonstrated its potential to inhibit cancer cell proliferation through apoptosis pathways.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, suggesting its utility in treating inflammatory conditions.
Medicine
This compound is being explored as a potential lead compound in drug discovery for various diseases. Its ability to interact with specific molecular targets implies potential therapeutic applications.
Antimicrobial Efficacy Study
A study assessed the antimicrobial effects of this compound using standard agar diffusion methods. Results indicated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, validating its potential as an antimicrobial agent.
Cytotoxicity Assessment
In vitro studies involving human cancer cell lines revealed that the compound induces apoptosis via caspase activation pathways. This finding underscores its promise as a candidate for developing new anticancer therapies.
Mechanism of Action
The mechanism of action of 5-(Tert-butylsulfanyl)pyridine-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the tert-butylsulfanyl and cyano groups can influence its binding affinity and specificity. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action .
Comparison with Similar Compounds
Structural and Electronic Features
5-(4-Nitrophenyl)sulfanylpyridine-2-carbonitrile
- Substituent: 4-Nitrophenylsulfanyl (-S-C₆H₄-NO₂) at the 5-position.
- Electronic Effects: The nitro group (-NO₂) is strongly electron-withdrawing, reducing electron density on the pyridine ring compared to the tert-butylsulfanyl analog. This enhances susceptibility to nucleophilic attack at the cyano group.
5-(Trifluoromethyl)pyridine-2-carbonitrile
- Substituent : Trifluoromethyl (-CF₃) at the 5-position.
- Electronic Effects : The -CF₃ group is electron-withdrawing via inductive effects, increasing the electrophilicity of the pyridine ring. This contrasts with the tert-butylsulfanyl group’s electron-donating nature.
- Applications : Valued in agrochemicals and pharmaceuticals for its metabolic stability and ability to modulate lipophilicity .
4-[5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]pyridine-2-carbonitrile (Topiroxostat)
- Substituent : Triazolyl-pyridinyl group at the 4-position.
- Applications : Clinically used as a xanthine oxidase inhibitor for treating hyperuricemia and heart failure .
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile
- Substituent : Boronate ester at the 5-position.
- Electronic Effects : The boronate group is electron-deficient, enabling participation in Suzuki-Miyaura cross-coupling reactions.
- Applications : Key intermediate in synthesizing biaryl structures for drug discovery .
Physicochemical Properties
| Compound | Substituent | Molecular Weight (g/mol) | Melting Point (°C) | Lipophilicity (LogP)* |
|---|---|---|---|---|
| 5-(Tert-butylsulfanyl)pyridine-2-carbonitrile | -S-C(CH₃)₃ | ~207.3 | Not reported | High (estimated) |
| 5-(4-Nitrophenyl)sulfanylpyridine-2-carbonitrile | -S-C₆H₄-NO₂ | ~287.3 | Not reported | Moderate |
| 5-(Trifluoromethyl)pyridine-2-carbonitrile | -CF₃ | 172.1 | Not reported | Moderate |
| Topiroxostat | Triazolyl-pyridinyl | 278.3 | Not reported | Low |
*Lipophilicity inferred from substituent polarity and molecular weight.
Biological Activity
5-(Tert-butylsulfanyl)pyridine-2-carbonitrile, with the molecular formula C10H12N2S, is a pyridine derivative that has garnered attention for its potential biological activities. This compound features a tert-butylsulfanyl group at the 5-position and a cyano group at the 2-position of the pyridine ring, which may influence its reactivity and interaction with biological targets.
The synthesis of this compound typically involves the reaction of 5-bromo-2-cyanopyridine with tert-butylthiol in the presence of a base such as potassium carbonate, often conducted in dimethylformamide at elevated temperatures. This method allows for the introduction of the tert-butylsulfanyl group followed by the cyano group, leading to the desired product.
The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets, including enzymes and receptors. The presence of both the tert-butylsulfanyl and cyano groups may enhance its binding affinity and specificity to these targets, potentially modulating their activity. However, detailed studies are necessary to elucidate its precise mechanism of action in biological systems.
Antioxidant Activity
The antioxidant properties of compounds related to tert-butyl groups have been explored in various studies. For example, tert-butyl hydroperoxide (tBHP) has been used in models to assess oxidative stress and cell viability. Compounds that can mitigate oxidative stress may be beneficial in preventing cell apoptosis induced by agents like tBHP . While direct studies on this compound's antioxidant activity are lacking, it is reasonable to hypothesize that it may possess similar protective effects due to its chemical structure.
Inhibition Studies
Inhibitory effects on specific enzymes have been observed in related compounds. For instance, some pyridine derivatives have been identified as inhibitors of lipoxygenase pathways, which play a role in inflammation and other pathological processes . This suggests that this compound could also exhibit inhibitory activity against certain enzymes involved in inflammatory responses.
Case Studies and Research Findings
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
